Amfecloral

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

安非氯醇由d-安非他明和水合氯醛合成 . 合成路线涉及在受控条件下使d-安非他明与水合氯醛反应以形成所需的化合物。 反应条件通常包括维持特定的温度和pH值,以确保安非氯醇的成功形成 .

由于安非氯醇的用途有限且市场供应量有限,因此尚未广泛记录其工业生产方法。 一般方法将涉及扩大实验室合成工艺,并通过严格的质量控制措施确保最终产品的纯度和一致性。

化学反应分析

安非氯醇经历了几种类型的化学反应,包括:

氧化: 安非氯醇可以被氧化成不同的氧化产物,具体取决于所用试剂和条件。

还原: 安非氯醇的还原会导致形成还原衍生物。

取代: 安非氯醇可以发生取代反应,其中一个或多个官能团被其他基团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化锂铝等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .

科学研究应用

Chemistry

Amfecloral serves as a model compound for studying the reactivity and behavior of phenethylamine and amphetamine derivatives. Its structural characteristics allow researchers to investigate the synthesis and reactions of similar compounds, contributing to a deeper understanding of chemical interactions within this class. The compound's prodrug nature—where it metabolizes into amphetamine and chloral hydrate—offers insights into drug design and metabolic pathways that can be applied to develop new therapeutic agents.

Biology

Research into this compound's metabolic pathways has provided valuable information regarding the metabolism of related compounds. Understanding these pathways can help elucidate how similar drugs are processed in biological systems, which is crucial for developing safer and more effective medications. Studies focusing on the pharmacokinetics of this compound contribute to a broader understanding of how stimulant drugs affect human physiology.

Medicine

Historically, this compound was marketed as an appetite suppressant under the brand name Acutran. Although it is no longer available, its past use informs current research on anorectic drugs. By analyzing the effects and mechanisms of this compound, researchers can identify potential alternatives or improvements in appetite suppression therapies. The compound's dual action—providing both stimulation and sedation—presents a unique case study for developing balanced pharmacological treatments.

Industry

In the pharmaceutical industry, this compound's synthesis and reactions are of particular interest for developing new compounds with similar structures and effects. The ability to produce derivatives that maintain desirable pharmacological properties while minimizing side effects is a key focus in drug development. Furthermore, its historical context as an appetite suppressant provides a framework for exploring new formulations that could meet current market needs.

Case Studies

-

Historical Use as an Appetite Suppressant :

- A review of clinical data from when this compound was marketed reveals insights into its efficacy and safety profile compared to other anorectic agents. While effective in reducing appetite, adverse effects led to its withdrawal from the market.

-

Metabolic Pathway Analysis :

- Studies have tracked the metabolic breakdown of this compound in animal models, highlighting its conversion to active metabolites and their subsequent physiological effects. This research aids in understanding how similar prodrugs function in clinical settings.

-

Synthesis Research :

- Recent studies have explored alternative synthetic routes for producing this compound analogs that retain its beneficial properties while mitigating risks associated with traditional synthesis methods.

作用机制

安非氯醇作为前药,裂解形成安非他明和水合氯醛 . 安非他明是一种精神兴奋剂,可增强中枢神经系统的活动,而水合氯醛是一种镇静/催眠药。 这些代谢物的组合导致独特的药理学特征,其中安非他明的兴奋作用被水合氯醛的镇静作用抵消 .

相似化合物的比较

安非氯醇类似于苯乙胺和安非他明类中的其他化合物,例如:

安非他明: 一种强效中枢神经系统兴奋剂,用于治疗注意力缺陷多动障碍和嗜睡症。

氯苯佐雷克斯: 一种作为安非他明前药的精神兴奋剂药物。

安非他明: 另一种作用机制类似的精神兴奋剂药物。

生物活性

Amfecloral, also known as amphecloral, is a central nervous system (CNS) stimulant classified within the phenethylamine and amphetamine chemical classes. Historically used as an appetite suppressant, its biological activity is primarily linked to its metabolism into amphetamine and chloral hydrate, both of which exhibit distinct pharmacological effects. This article delves into the biological activity of this compound, highlighting its mechanisms of action, metabolic pathways, and comparative efficacy with similar compounds.

This compound functions as a prodrug , meaning it is metabolized in the body to release active substances. Upon administration, this compound is hydrolyzed to produce:

- Amphetamine : A potent stimulant that increases the release of neurotransmitters such as dopamine and norepinephrine in the brain.

- Chloral Hydrate : A sedative/hypnotic agent that can counterbalance some stimulant effects of amphetamine.

This unique combination results in a dual action that can provide both stimulation and sedation, potentially impacting its therapeutic applications and side effect profile .

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involve its metabolism primarily in the liver. Key metabolic pathways include:

- Hydrolysis : Leading to the formation of amphetamine and chloral hydrate.

- Oxidation and Reduction : These reactions can produce various metabolites depending on specific conditions and reagents used.

The extent of metabolism and the contribution of chloral hydrate to the overall stimulant effect remains unclear, but studies indicate that the balance between these metabolites plays a critical role in determining the drug's effects .

Comparative Analysis with Similar Compounds

This compound shares similarities with other drugs in the phenethylamine class. The following table summarizes key characteristics:

| Compound | Mechanism of Action | Primary Use | Notable Effects |

|---|---|---|---|

| This compound | Prodrug; releases amphetamine & chloral hydrate | Appetite suppressant | Stimulation & sedation |

| Amphetamine | Increases neurotransmitter release | ADHD, narcolepsy | Increased alertness, potential for abuse |

| Clobenzorex | Prodrug for amphetamine | Appetite suppressant | Similar stimulant effects |

| Fenethylline | Mutual prodrug for amphetamine & theophylline | Stimulant | Increased energy, potential for addiction |

Case Studies and Research Findings

Research has explored various aspects of this compound's biological activity. Notable findings include:

- Historical Use : Initially marketed as an appetite suppressant under the brand name Acutran, this compound demonstrated efficacy in reducing food intake but was eventually withdrawn from the market due to safety concerns related to its stimulant properties .

- Metabolic Studies : Investigations into its metabolic pathways have revealed insights into how this compound's metabolites interact with CNS receptors, particularly focusing on dopamine transporters (DAT) and their role in addiction potential .

- Comparative Efficacy : Studies comparing this compound with other stimulants have indicated that while it possesses similar stimulant properties to amphetamine, its unique sedative component may offer a different therapeutic profile that could be beneficial in specific clinical scenarios .

属性

CAS 编号 |

5581-35-1 |

|---|---|

分子式 |

C11H12Cl3N |

分子量 |

264.6 g/mol |

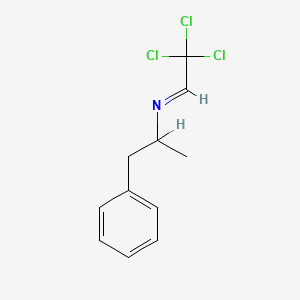

IUPAC 名称 |

2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine |

InChI |

InChI=1S/C11H12Cl3N/c1-9(15-8-11(12,13)14)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 |

InChI 键 |

VBZDETYCYXPOAK-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |

规范 SMILES |

CC(CC1=CC=CC=C1)N=CC(Cl)(Cl)Cl |

Key on ui other cas no. |

25394-63-2 71528-69-3 5581-35-1 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。